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Cryptophycin 327 -

Cryptophycin 327

Catalog Number: EVT-1583879
CAS Number:
Molecular Formula: C35H43ClN2O8
Molecular Weight: 655.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptophycin 327 is a natural product found in Nostoc with data available.
Source

Cryptophycin 327 is isolated from the terrestrial cyanobacterium Nostoc sp. GSV 224. This source is notable for producing various cryptophycin analogs, which have been the subject of extensive research due to their potential therapeutic applications against cancer .

Classification

Cryptophycin 327 is classified as a macrocyclic depsipeptide, a type of natural product known for its complex structure and potent biological activity. It falls under the broader category of antitumor agents due to its ability to interfere with cellular processes in cancer cells .

Synthesis Analysis

Methods

The synthesis of cryptophycin 327 has been explored through various methods, including total synthesis and chemoenzymatic approaches. The total synthesis involves constructing the compound from simpler building blocks, while chemoenzymatic methods utilize enzymes to facilitate specific reactions, enhancing efficiency and selectivity.

Technical Details

Recent studies have focused on synthesizing modified cryptophycins to evaluate their biological activities and structure-activity relationships (SAR). Techniques such as ring-closing metathesis and Horner-Wadsworth-Emmons reactions are employed to assemble the complex structure of cryptophycins. The modular nature of these compounds allows for significant flexibility in synthetic strategies, enabling researchers to create diverse analogs for further evaluation .

Molecular Structure Analysis

Data

The compound has a molecular formula of C34H49ClN4O7 and a molecular weight of approximately 619.24 g/mol. The intricate structure contributes to its biological activity and interaction with cellular components .

Chemical Reactions Analysis

Reactions

Cryptophycin 327 undergoes various chemical reactions that are crucial for its biological activity. These include hydrolysis, amidation, and oxidation reactions that can modify its functional groups and potentially enhance or alter its pharmacological properties.

Technical Details

In synthetic routes, reactions such as epoxidation are utilized to introduce oxygen functionalities into the molecule, which can be critical for its interaction with biological targets like tubulin. The ability to manipulate these reactions allows chemists to optimize the compound for improved efficacy against cancer cells .

Mechanism of Action

Process

The primary mechanism of action for cryptophycin 327 involves its binding to tubulin, a key protein in microtubule formation. By interfering with microtubule dynamics, cryptophycin 327 prevents the proper assembly of mitotic spindles during cell division, leading to cell-cycle arrest and apoptosis in cancer cells.

Data

Studies have demonstrated that cryptophycins exhibit antiproliferative activities that are significantly more potent than traditional chemotherapeutic agents like paclitaxel and vinblastine. This potency is attributed to their ability to bypass common drug resistance mechanisms found in many cancer types .

Physical and Chemical Properties Analysis

Physical Properties

Cryptophycin 327 is typically presented as a solid at room temperature with solubility characteristics that may vary depending on the solvent used. Its stability can be influenced by environmental factors such as pH and temperature.

Chemical Properties

The compound exhibits significant lipophilicity due to its large hydrophobic regions, which enhances its ability to penetrate cellular membranes. Additionally, it possesses multiple functional groups that can participate in various chemical interactions, making it versatile for further modifications .

Applications

Scientific Uses

Cryptophycin 327 has garnered attention for its potential applications in cancer therapy due to its high cytotoxicity against tumor cells. Research continues into developing analogs that can improve efficacy and reduce toxicity. Furthermore, studies are exploring the use of cryptophycins as payloads in antibody-drug conjugates for targeted therapy, aiming to enhance delivery specifically to cancer cells while minimizing side effects on healthy tissues .

Biosynthetic Pathways and Cyanobacterial Origin

Genomic Characterization of Nostoc sp. GSV 224 Cryptophycin Biosynthetic Gene Clusters

Cryptophycin 327 originates from the terrestrial cyanobacterium Nostoc sp. GSV 224, whose biosynthetic gene cluster (BGC) spans ~40 kb and resides on a plasmid (pNsp_c) rather than the primary chromosome [7] [8]. This plasmid-localized BGC is flanked by transposase genes, suggesting horizontal gene transfer as a potential evolutionary mechanism for pathway diversification [1] [7]. The BGC (MIBiG ID: BGC0000975) encodes eight core genes (crpA to crpH), organized collinearly with the cryptophycin structural backbone assembly [1] [5]. Key tailoring enzymes include:

  • A FAD-dependent halogenase (introducing chlorine at C-15)
  • A cytochrome P450 epoxidase (catalyzing C-7/C-8 epoxidation)
  • An integrated adenylation/ketoreductase (A-KR) didomain for processing the leucic acid subunit [5] [6].

Table 1: Core Biosynthetic Genes in Cryptophycin 327 BGC

GeneProtein IDLength (aa)FunctionDomain Architecture
crpAABM21569.12,941Polyketide synthase (PKS)AT-KS-AT-DH-KR-MT-ACP
crpBABM21570.13,469Hybrid PKS-NRPSAT-KS-AT-KR-ACP-Condensation
crpCABM21571.11,943Non-ribosomal peptide synthetase (NRPS)C-A-PCP-E-MT
crpDABM21572.13,343NRPSC-A-C-A-PCP
crpEABM21573.1451O-MethyltransferaseSAM-dependent methyltransferase

The BGC exhibits a modular Type I PKS and multi-module NRPS architecture, with crpC and crpD directly responsible for incorporating the phenylalanine-derived unit (Unit B) and methyl-β-alanine (Unit D), respectively [1] [5].

Enzymatic Mechanisms in Cryptophycin 327 Assembly: Role of Non-Ribosomal Peptide Synthetases (NRPS) and Modular Polyketide Synthases (PKS)

Cryptophycin 327 biosynthesis employs a hybrid NRPS/PKS assembly line operating via a linear stepwise mechanism:

  • Starter unit activation: The ACP domain of CrpA loads 3-hydroxyoctanoic acid via a dedicated ligase [5] [6].
  • Chain elongation:
  • Module 1 (CrpA): Extends starter unit with malonyl-CoA (ketide extension)
  • Module 2 (CrpB): Incorporates acetate unit with full reduction to alcohol
  • Module 3 (CrpB): Adds malonyl-CoA with ketoreduction and dehydration
  • Amino acid incorporation:
  • CrpC Module 4: Activates L-tyrosine via adenylation (A), epimerizes to D-tyrosine (E), and methylates (MT)
  • CrpD Module 5: Activates 3R-methyl-β-alanine (A domain specificity)
  • CrpD Module 6: Incorporates 2-ketoisocaproic acid (activated by integrated A-KR didomain) [1] [6].

Table 2: NRPS/PKS Modules and Substrate Specificity in Cryptophycin 327 Assembly

ModuleGeneDomainsIncorporated SubstrateEvidence for Specificity
StartercrpALigase-ACP3-hydroxyoctanoic acidIsotope labeling [5]
1crpAAT-KS-AT-DH-KR-MTMalonyl-CoADomain deletion analysis [6]
4crpCC-A-PCP-E-MTL-tyrosine → D-O-methyltyrosineA-domain swapping [5]
5crpDC-A3R-methyl-β-alanineSubstrate feeding [6]

The integrated A-KR didomain in CrpD’s sixth module uniquely processes 2-ketoisocaproic acid by first activating the carboxylic acid (adenylation) and subsequently reducing the β-keto group (ketoreduction) [5] [6]. This bifunctional domain architecture enhances metabolic efficiency by channeling intermediates without diffusion.

Post-assembly tailoring includes:

  • Halogenation: Regioselective chlorination at C-15 by CrpH (FAD-dependent halogenase)
  • Epoxidation: Stereospecific 7,8-epoxidation by CrpG (P450 monooxygenase) [1] [3].

Comparative Analysis of Cryptophycin 327 Biosynthesis with Cryptophycin-1 and Arenastatin A Pathways

Cryptophycin 327 shares core enzymatic machinery with Cryptophycin-1 (produced by Nostoc sp. ATCC 53789) and the marine sponge-derived Arenastatin A, but exhibits critical structural and biosynthetic distinctions:

Table 3: Structural and Biosynthetic Comparison of Cryptophycins and Arenastatin A

FeatureCryptophycin 327Cryptophycin-1Arenastatin A
Epoxide ConfigurationS,S at C7-C8 [3] [4]R,R at C7-C8 [1]R,R at C7-C8 [5]
Δ² Bond Geometrycis configuration [4]trans configuration [2]trans configuration [5]
ChlorinationMonochlorinated (C15) [4]Monochlorinated (C15) [1]Absent [5]
Producing OrganismNostoc sp. GSV 224 (terrestrial)Nostoc sp. ATCC 53789 (lichen)Marine sponge Dysidea arenaria
Key Tailoring EnzymeS,S-epoxidase [3]R,R-epoxidase [5]R,R-epoxidase [5]

Biosynthetic Divergence:

  • Epoxide stereochemistry: Cryptophycin 327 is the only natural variant confirmed to possess an S,S-configured epoxide, attributed to a stereospecific P450 epoxidase (CrpG) with inverted stereoselectivity compared to the R,R-forming enzyme in Cryptophycin-1 [3] [5].
  • Δ² bond formation: The cis double bond in Unit A of Cryptophycin 327 results from incomplete dehydration by CrpA’s dehydratase domain, whereas Cryptophycin-1 exhibits a trans configuration due to complete isomerization [4].
  • Evolutionary plasticity: The cryptophycin BGC exhibits substrate promiscuity at multiple positions:
  • Adenylation domains (CrpC, CrpD) accept non-cognate substrates (e.g., phenylalanine vs. tyrosine)
  • Ketosynthase domains (CrpA, CrpB) incorporate alternative starter units (e.g., propionate vs. acetate) [5] [6].

Evolutionary Context:Phylogenetic analysis indicates the cryptophycin BGC was likely transferred via plasmids between Nostoc strains, explaining its presence in both ATCC 53789 and GSV 224 [7] [8]. Arenastatin A’s BGC, though functionally convergent, shows no sequence homology to cyanobacterial clusters, suggesting independent evolution in marine metazoans [5].

Properties

Product Name

Cryptophycin 327

IUPAC Name

(3S,6R,10R,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Molecular Formula

C35H43ClN2O8

Molecular Weight

655.2 g/mol

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9-/t21-,22+,26-,27+,29+,31-,32-/m1/s1

InChI Key

PSNOPSMXOBPNNV-GKPRUIBSSA-N

Synonyms

cryptophycin 326
cryptophycin 327

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C\C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

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